molecular formula C11H18N2O2 B13304220 1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid

1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid

Katalognummer: B13304220
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: KRWQQZYWGVRNCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid is an organic compound with the molecular formula C12H18N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanide sources. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl 4-cyanopiperidine-1-carboxylate
  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid

Comparison: 1-tert-Butyl-4-cyanopiperidine-4-carboxylic acid is unique due to its specific structural features, such as the presence of both tert-butyl and cyanide groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the tert-butyl group provides steric hindrance, affecting the compound’s interaction with enzymes and receptors .

Eigenschaften

Molekularformel

C11H18N2O2

Molekulargewicht

210.27 g/mol

IUPAC-Name

1-tert-butyl-4-cyanopiperidine-4-carboxylic acid

InChI

InChI=1S/C11H18N2O2/c1-10(2,3)13-6-4-11(8-12,5-7-13)9(14)15/h4-7H2,1-3H3,(H,14,15)

InChI-Schlüssel

KRWQQZYWGVRNCN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1CCC(CC1)(C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.